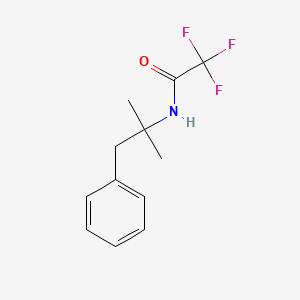
3-Fluorophenyl N,N-diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenyl N,N-diethylcarbamate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylcarbamic acid moiety attached to a 3-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethylcarbamic acid 3-fluorophenyl ester typically involves the esterification of diethylcarbamic acid with 3-fluorophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of diethylcarbamic acid 3-fluorophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorophenyl N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Fluorophenyl N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The ester is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethylcarbamic acid 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active diethylcarbamic acid, which can then interact with enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylcarbamic acid phenyl ester
- Diethylcarbamic acid 4-fluorophenyl ester
- Diethylcarbamic acid 2-fluorophenyl ester
Uniqueness
3-Fluorophenyl N,N-diethylcarbamate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3-fluoro substitution can enhance the compound’s stability and binding properties compared to other positional isomers.
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
(3-fluorophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14FNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
JHISYNVCHBCMCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)benzonitrile](/img/structure/B8489419.png)


![N-[2-(1-Piperazinyl)ethyl]methanesulfonamide](/img/structure/B8489436.png)


![4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE](/img/structure/B8489464.png)



![2(1H)-Pyrimidinone, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B8489492.png)



